molecular formula C16H15N3O5 B1238341 2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

Cat. No.: B1238341
M. Wt: 329.31 g/mol
InChI Key: HSYFNANHKYNZNI-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opiniazide is a derivative of isoniazid with antitubercular activity.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9-

InChI Key

HSYFNANHKYNZNI-NVMNQCDNSA-N

SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC

Synonyms

1-(2-carboxy-3,4-dimethoxybenzylidene)-2-isonicotinoylhydrazone
opiniazide
saluzid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid
Reactant of Route 2
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2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

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